REACTION_CXSMILES
|
[OH-].[K+].CC1C=C(C=CC=1)C([O:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17](=[O:25])[C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([CH3:24])[CH:19]=2)[CH2:13][CH2:12]1)=O>C(O)C.O>[CH3:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[C:17]([N:14]1[CH2:15][CH2:16][CH:11]([CH2:10][OH:9])[CH2:12][CH2:13]1)=[O:25] |f:0.1|
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
[1-(3-methylbenzoyl)-4-piperidyl]methyl 3-methylbenzoate
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)OCC2CCN(CC2)C(C2=CC(=CC=C2)C)=O)C=CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride solution, and dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure and 53 g of alcohol
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C(=O)N2CCC(CC2)CO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |